What are the physicochemical properties of 4-Amino-1-phenylcyclohexan-1-ol?
What are the physicochemical properties of 4-Amino-1-phenylcyclohexan-1-ol?
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1-phenylcyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Amino-1-phenylcyclohexan-1-ol is a functionalized cyclohexane derivative featuring a tertiary alcohol, a primary amine, and a phenyl group. This unique combination of a rigid alicyclic scaffold with basic and aromatic functionalities makes it a valuable, yet underexplored, building block in medicinal chemistry and organic synthesis. The spatial arrangement of these groups, particularly the potential for cis/trans isomerism of the 4-amino group relative to the 1-hydroxyl group, offers a platform for creating structurally diverse molecules.
Understanding the physicochemical properties of such a molecule is a critical first step in the drug discovery and development pipeline. These properties—including solubility, acidity/basicity (pKa), and lipophilicity (logP)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological characteristics. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 4-Amino-1-phenylcyclohexan-1-ol, grounded in established chemical principles and data from structurally related analogs. We will also detail robust experimental protocols for the empirical determination of its key characteristics.
Chemical Identity and Structure
The foundational step in characterizing any molecule is to establish its precise chemical identity. 4-Amino-1-phenylcyclohexan-1-ol is a chiral molecule containing two stereocenters, though it is often handled as a mixture of diastereomers.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-1-phenylcyclohexan-1-ol | [1] |
| CAS Number | 1461708-75-7 | [2] |
| Molecular Formula | C₁₂H₁₇NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Canonical SMILES | C1CC(CCC1N)(C2=CC=CC=C2)O | [1] |
| InChI Key | IUECPDWEFSCXJG-UHFFFAOYSA-N | [1] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for atoms N [label="NH₂", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled]; C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C_phenyl_1 [label=""]; C_phenyl_2 [label=""]; C_phenyl_3 [label=""]; C_phenyl_4 [label=""]; C_phenyl_5 [label=""]; C_phenyl_6 [label=""]; OH [label="OH", fontcolor="#FFFFFF", fillcolor="#EA4335", shape=circle, style=filled];
// Edges for bonds in cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on cyclohexane ring C4 -- N [pos="3.5,1.5!"]; C1 -- C_phenyl_1 [pos="0,3!"]; C1 -- OH [pos="-1.5,1.5!"];
// Phenyl ring C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;
// Positioning C1 [pos="0,0!"]; C2 [pos="1,-1!"]; C3 [pos="2,0!"]; C4 [pos="2,2!"]; C5 [pos="1,3!"]; C6 [pos="0,2!"];
C_phenyl_1 [pos="-1.5, -1!"]; C_phenyl_2 [pos="-1.5, -2.5!"]; C_phenyl_3 [pos="-2.5, -3.5!"]; C_phenyl_4 [pos="-3.5, -3!"]; C_phenyl_5 [pos="-3.5, -1.5!"]; C_phenyl_6 [pos="-2.5, -0.5!"]; }
Caption: 2D Chemical Structure of 4-Amino-1-phenylcyclohexan-1-ol.
Core Physicochemical Properties
Direct experimental data for 4-Amino-1-phenylcyclohexan-1-ol is not widely available in peer-reviewed literature. Therefore, the following table combines computationally predicted values with expected properties based on well-understood principles of physical organic chemistry and data from analogous structures.
| Property | Predicted/Expected Value | Rationale & Significance |
| Physical State | White to off-white solid | High molecular weight and polar functional groups (-OH, -NH₂) promote crystallinity. Structurally similar 1-phenylcyclohexanol is a solid with a melting point of 58-62 °C[3][4]. |
| Melting Point | > 60 °C (Estimated) | The presence of hydrogen bonding from both the hydroxyl and amino groups would likely increase the melting point relative to 1-phenylcyclohexanol. |
| Aqueous Solubility | Low (< 1 mg/mL at pH 7.4) | The molecule has 12 carbon atoms, placing it in the water-insoluble category for amines[5][6]. The large, non-polar phenyl and cyclohexyl moieties dominate its solubility profile. |
| Solubility in Acid | High | The primary amine is basic and will be protonated in acidic solutions (e.g., pH < 7) to form a highly water-soluble ammonium salt[6][7]. This is a key property for formulation and handling. |
| pKa (Conjugate Acid) | 9.5 - 10.5 (Predicted) | This value refers to the pKa of the protonated amine (R-NH₃⁺). It is estimated based on typical values for primary amines on a cyclohexyl ring[8]. This pKa dictates the ionization state of the molecule in physiological environments, which is crucial for receptor binding and membrane permeability. |
| logP (Octanol/Water) | 1.2 (Predicted) | The predicted XlogP value suggests moderate lipophilicity[1]. This value indicates a balance between aqueous solubility and lipid membrane permeability, a critical parameter for oral bioavailability and CNS penetration. |
In-Depth Analysis of Key Properties
Solubility: A pH-Dependent Characteristic
The solubility of 4-Amino-1-phenylcyclohexan-1-ol is fundamentally dictated by its chemical structure, which contains both hydrophobic (phenyl, cyclohexyl) and hydrophilic (amino, hydroxyl) groups.
-
At Neutral pH (pH ~7.4): The primary amine (pKa ~10) will be partially protonated, but the molecule's large non-polar surface area (12 carbons) significantly limits its interaction with water. Consequently, its intrinsic aqueous solubility is expected to be low. For early-stage drug discovery, low solubility can lead to unreliable results in in-vitro assays and poor bioavailability[9].
-
In Acidic Media (pH < 7): The Henderson-Hasselbalch equation predicts that the amino group will become predominantly protonated to form an ammonium cation (R-NH₃⁺). This charged species readily forms ion-dipole interactions with water, dramatically increasing solubility. This property is often exploited in drug formulation, where active pharmaceutical ingredients (APIs) with basic amines are formulated as hydrochloride salts.
Acidity and Basicity: The Role of the Amino Group
The molecule possesses two potentially ionizable functional groups: the basic amino group and the weakly acidic hydroxyl group.
-
Amino Group (Base): The lone pair of electrons on the nitrogen atom makes the primary amine a Brønsted-Lowry base. In an aqueous environment, it establishes an equilibrium with its conjugate acid. The pKa of this conjugate acid (R-NH₃⁺ ⇌ R-NH₂ + H⁺) is predicted to be in the 9.5-10.5 range[8]. This means that at physiological pH (7.4), a significant fraction of the molecule will exist in its protonated, charged form, which influences its ability to cross biological membranes and interact with targets.
-
Hydroxyl Group (Acid): The tertiary alcohol is a very weak acid, with an estimated pKa of ~17-18. It will not ionize under physiological conditions and does not contribute to the acid-base properties of the molecule in a biological context.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to permeate lipid bilayers like the cell membrane and the blood-brain barrier. The computationally predicted XlogP of 1.2 for 4-Amino-1-phenylcyclohexan-1-ol suggests a balanced character[1]. A logP in this range (1-3) is often considered favorable for oral drug candidates, as it suggests sufficient lipophilicity to cross membranes without being so high as to cause poor aqueous solubility or high metabolic clearance.
Predicted Spectral Characteristics
While experimental spectra are not publicly available, the key features can be reliably predicted based on the molecular structure.
-
¹H NMR:
-
Aromatic Protons: Signals corresponding to the monosubstituted phenyl group would appear in the δ 7.0-7.5 ppm region.
-
Cyclohexyl Protons: A series of complex, overlapping multiplets would be expected in the δ 1.2-2.5 ppm range. The exact chemical shifts and coupling constants would depend on the cis/trans stereochemistry and the chair conformation of the ring.
-
Methine Proton: The proton on the carbon bearing the amino group (CH-NH₂) would likely appear as a multiplet around δ 2.5-3.5 ppm.
-
-OH and -NH₂ Protons: These would appear as broad singlets whose chemical shifts are concentration and solvent-dependent. They are also exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals would be expected between δ 120-150 ppm.
-
Tertiary Alcohol Carbon (C-OH): A signal around δ 70-80 ppm.
-
Aliphatic Carbons: Signals for the five other carbons of the cyclohexane ring would appear in the δ 20-55 ppm range. The carbon attached to the nitrogen (C-NH₂) would be at the downfield end of this range.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 191.
-
Key Fragments: Expect to see characteristic fragments corresponding to the loss of water ([M-18]⁺), loss of ammonia ([M-17]⁺), and cleavage of the cyclohexyl ring. The phenyl cation (m/z = 77) would also be a prominent peak.
-
Experimental Protocols for Characterization
To move beyond prediction, empirical determination of these properties is essential. The following section details standardized, self-validating protocols suitable for a drug development laboratory.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility, which is the gold standard for lead optimization and formulation stages[9].
Rationale: The shake-flask method measures the equilibrium concentration of a compound in a saturated solution, providing a true measure of its thermodynamic solubility. Using HPLC for quantification ensures high sensitivity and specificity.
Methodology:
-
Preparation: Add an excess amount of solid 4-Amino-1-phenylcyclohexan-1-ol (e.g., ~5 mg) to a known volume (e.g., 2 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator. This duration ensures that equilibrium is reached between the solid and dissolved compound[9].
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Determination of pKa via Potentiometric Titration
This method directly measures the pH change of a solution upon addition of a titrant, allowing for the precise determination of the pKa.
Rationale: Titrating the compound with a strong acid and a strong base allows for the observation of the buffering regions associated with its ionizable groups. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms are equal[10][11].
Methodology:
-
Solution Preparation: Accurately weigh ~10-20 mg of 4-Amino-1-phenylcyclohexan-1-ol and dissolve it in a known volume (e.g., 50 mL) of a solution with a defined ionic strength (e.g., 0.1 M KCl). Some co-solvent (e.g., methanol) may be needed if solubility is very low.
-
Initial Titration (with Acid): Place the solution in a jacketed beaker at 25 °C with constant stirring. Immerse a calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition[12]. Continue until the pH drops significantly (e.g., to pH 2).
-
Back Titration (with Base): From the acidic endpoint, titrate the solution by adding precise aliquots of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition. Continue until the pH rises significantly (e.g., to pH 12).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa of the conjugate acid (R-NH₃⁺) is the pH at the midpoint of the buffer region corresponding to the neutralization of the amine. This can be found at the half-equivalence point on the curve or by calculating the first derivative of the plot (dpH/dV), where the equivalence point is a maximum.
Conclusion
4-Amino-1-phenylcyclohexan-1-ol presents a physicochemical profile of significant interest to medicinal chemists. It is a moderately lipophilic, basic compound with low intrinsic aqueous solubility that can be dramatically enhanced in acidic conditions. Its key feature is the primary amine (pKa ~10), which will be predominantly protonated at physiological pH, a fact that will strongly influence its ADME properties. The predictions and experimental protocols outlined in this guide provide a robust framework for researchers to fully characterize this promising chemical scaffold and unlock its potential in the development of novel therapeutics.
References
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. 7
-
Enamine. Aqueous Solubility Assay.
-
Moorpark College. Experiment 13 – Properties of Amines and Amides.
-
Chem LibreTexts. Amine Unknowns.
-
University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
The Royal Society of Chemistry. Electronic Supplementary Information for - The Royal Society of Chemistry.
-
PubChem. 4-Amino-1-(2-phenylcyclopropyl)cyclohexan-1-ol.
-
Chemical Synthesis. Cas no 1461708-75-7 (4-amino-1-phenylcyclohexanol).
-
PubChem. 4-Aminocyclohexanol.
-
Guidechem. trans-4-phenylcyclohexan-1-ol 5769-13-1.
-
Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC.
-
Department of Biotechnology. Titration of Amino Acids.
-
PubChem. 4-Amino-1-phenylhexan-3-ol.
-
PubChemLite. 4-amino-1-phenylcyclohexan-1-ol (C12H17NO).
-
Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure).
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE.
-
Scribd. Determination of The Pka Values of An Amino Acid.
-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
-
Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
ChemSynthesis. 1-phenylcyclohexanol - 1589-60-2.
-
ChemicalBook. 4-PHENYLCYCLOHEXANOL(5437-46-7) 1H NMR spectrum.
-
Benchchem. 4-Amino-4-phenylcyclohexan-1-ol.
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
-
CymitQuimica. CAS 1589-60-2: 1-Phenylcyclohexanol.
-
PubChem. 1-Phenylcyclohexanol.
-
J-GLOBAL. 4α-Phenylcyclohexan-1β-ol.
-
BMRB. bmse000431 Cyclohexanol.
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
-
Williams, R. pKa Data Compiled by R. Williams.
-
Sigma-Aldrich. 4-Phenylcyclohexanone >= 98%.
-
PubChem. 4-Methyl-1-phenylcyclohexanol.
-
TCI EUROPE N.V. 1-Phenylcyclohexanol.
-
NIST WebBook. 1-Phenylcyclohexanol.
Sources
- 1. PubChemLite - 4-amino-1-phenylcyclohexan-1-ol (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. chem960.com [chem960.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-Phenylcyclohexanol | 1589-60-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemhaven.org [chemhaven.org]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 11. scribd.com [scribd.com]
- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
